4-Isocyanatobenzene-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
The synthesis of 4-Isocyanatobenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . Another method includes the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . These methods are advantageous due to their simplicity and efficiency.
Chemical Reactions Analysis
4-Isocyanatobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including substitution reactions. One notable reaction is the SuFEx (Sulfur Fluoride Exchange) reaction, where the fluoride atom in the sulfonyl fluoride group is substituted by an alkoxide or amine nucleophile, resulting in the formation of stable sulfonate ester or sulfonamide linkages. This compound is also known to react with nucleophiles, leading to the formation of diverse products.
Scientific Research Applications
4-Isocyanatobenzene-1-sulfonyl fluoride has significant applications in scientific research. It is used as a reactive probe in chemical biology and molecular pharmacology due to its ability to modify reactive serines, threonines, lysines, tyrosines, cysteines, and histidines . This compound is also employed in the development of covalent enzyme inhibitors, target identification, and validation, as well as mapping enzyme binding sites, substrates, and protein-protein interactions . Additionally, it serves as a valuable building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-Isocyanatobenzene-1-sulfonyl fluoride involves its role as an electrophile. It reacts with nucleophilic amino acid residues in proteins, leading to covalent modification . This modification can inhibit enzyme activity or alter protein function, making it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
4-Isocyanatobenzene-1-sulfonyl fluoride is unique compared to other sulfonyl fluorides due to its specific reactivity and stability. Similar compounds include benzenesulfonyl fluoride and 2-nitrobenzenesulfonyl fluoride, which also exhibit reactivity towards nucleophiles . this compound’s distinct structure and properties make it particularly valuable in certain applications .
Properties
IUPAC Name |
4-isocyanatobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBFBGIJWSLVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2284-35-7 |
Source
|
Record name | 2284-35-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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